molecular formula C13H23NO4 B2549092 (1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid CAS No. 1292320-72-9

(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid

Cat. No.: B2549092
CAS No.: 1292320-72-9
M. Wt: 257.33
InChI Key: IUQFRNOACLZZOH-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group

Mechanism of Action

    Target of action

    The compound contains a tert-butoxycarbonyl (Boc) group , which is commonly used in organic synthesis as a protecting group for amines . The primary target of this compound could be amines in biochemical systems.

    Mode of action

    The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound might interact with its targets (amines) by forming a covalent bond.

    Action environment

    Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, the Boc group can be removed with strong acids , suggesting that the compound might be less stable in acidic environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid typically involves multiple steps:

    Starting Material: The synthesis begins with cyclohexane-1alpha-carboxylic acid.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of Aminomethyl Group: The protected amino group is then introduced to the cyclohexane ring through a nucleophilic substitution reaction.

    Final Product: The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Automated Processes: Employing automated processes for protection and substitution reactions to ensure consistency and yield.

    Purification Techniques: Advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can undergo reduction reactions to modify the carboxylic acid group.

    Substitution: The aminomethyl group can participate in substitution reactions, especially after deprotection of the Boc group.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Deprotection Agents: Trifluoroacetic acid or hydrochloric acid for removing the Boc protecting group.

Major Products Formed

    Oxidation Products: Formation of ketones or aldehydes from the carboxylic acid group.

    Reduction Products: Formation of alcohols or amines from the carboxylic acid group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used in the reaction.

Scientific Research Applications

(1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2alpha-[(tert-Butoxycarbonyl)aminomethyl]cyclohexane-1alpha-carboxylic acid: Similar in structure but with different substituents or protecting groups.

    Cyclohexane-1alpha-carboxylic acid derivatives: Compounds with variations in the functional groups attached to the cyclohexane ring.

Uniqueness

    Structural Features: The presence of both a carboxylic acid group and a protected aminomethyl group makes it unique.

    Reactivity: Its ability to undergo multiple types of chemical reactions adds to its versatility.

    Applications: Its diverse applications in various fields highlight its importance in scientific research.

Properties

IUPAC Name

(1S,2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-6-4-5-7-10(9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQFRNOACLZZOH-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCCC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.